molecular formula C17H13N5O B6279740 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1092788-11-8

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6279740
CAS No.: 1092788-11-8
M. Wt: 303.3
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor .

Properties

CAS No.

1092788-11-8

Molecular Formula

C17H13N5O

Molecular Weight

303.3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with phenoxybenzene under specific conditions. One common method involves the use of sulfonyl chlorides and triethylamine in dry dichloromethane . The structure of the compound is confirmed through spectral data and elemental analysis .

Chemical Reactions Analysis

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block its activity. This inhibition disrupts signal transduction pathways, leading to the suppression of cellular proliferation and survival .

Comparison with Similar Compounds

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structure and binding properties. Similar compounds include:

These compounds share structural similarities but differ in their specific targets and therapeutic applications.

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